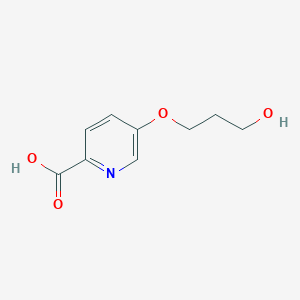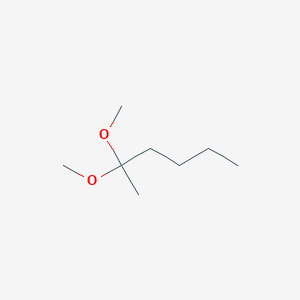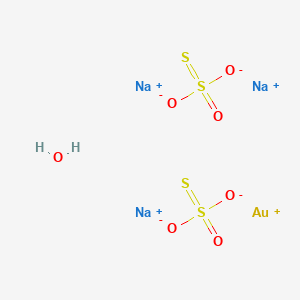
3-Fluoro-N-methylcyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11ClFN and a molar mass of 139.6 g/mol. This compound is known for its unique structural features, including a fluorine atom and a methyl group attached to a cyclobutane ring, which is further substituted with an amine group and a hydrochloride counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-methylcyclobutan-1-amine hydrochloride typically involves the fluorination of N-methylcyclobutan-1-amine followed by the addition of hydrochloric acid. One common synthetic route is the reaction of N-methylcyclobutan-1-amine with a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and the use of continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are carefully monitored to optimize the fluorination process and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can produce reduced amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted cyclobutanes.
Aplicaciones Científicas De Investigación
3-Fluoro-N-methylcyclobutan-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Fluoro-N-methylcyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can enhance the compound's binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
3-Fluoro-N-methylcyclobutan-1-amine hydrochloride is unique due to its structural features, particularly the presence of the fluorine atom. Similar compounds include:
3-Fluoro-1-methylcyclobutan-1-amine hydrochloride: This compound differs in the position of the fluorine atom.
trans-3-Fluoro-3-methylcyclobutan-1-amine hydrochloride: This compound has a different stereochemistry compared to the target compound.
These compounds share similarities in their core structure but differ in their functional groups and stereochemistry, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C5H11ClFN |
|---|---|
Peso molecular |
139.60 g/mol |
Nombre IUPAC |
3-fluoro-N-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H10FN.ClH/c1-7-5-2-4(6)3-5;/h4-5,7H,2-3H2,1H3;1H |
Clave InChI |
HLAUOICSZJMUGY-UHFFFAOYSA-N |
SMILES canónico |
CNC1CC(C1)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylic Acid](/img/structure/B15361916.png)






![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15361972.png)
![(2S)-4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B15361975.png)


![methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B15362007.png)


